3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline
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Overview
Description
3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline is a chemical compound that belongs to the class of pyrrolopyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline typically involves multiple stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline involves its interaction with specific molecular targets. It acts as a kinase inhibitor by binding to the active sites of kinases, thereby blocking their activity. This inhibition can lead to the induction of apoptosis in cancer cells by affecting pathways such as the caspase cascade .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Known for its antibacterial and antitumor activities.
Pyrazolo[3,4-d]pyrimidine: Investigated as a CDK2 inhibitor with potential anticancer properties.
Uniqueness
3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline stands out due to its specific structural features and its ability to act as a multi-targeted kinase inhibitor. This makes it a promising candidate for further development in medicinal chemistry .
Properties
Molecular Formula |
C13H11ClN4O |
---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
3-chloro-4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyaniline |
InChI |
InChI=1S/C13H11ClN4O/c1-18-5-4-10-12(18)13(17-7-16-10)19-11-3-2-8(15)6-9(11)14/h2-7H,15H2,1H3 |
InChI Key |
MQKUITXLNQDRAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=NC=N2)OC3=C(C=C(C=C3)N)Cl |
Origin of Product |
United States |
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